N-Benzyl-N,N-dibutylbutan-1-aminium iodide

Übersicht

Beschreibung

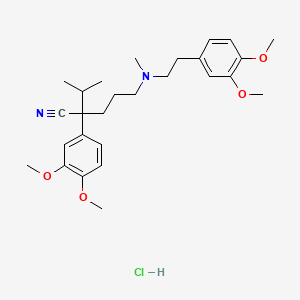

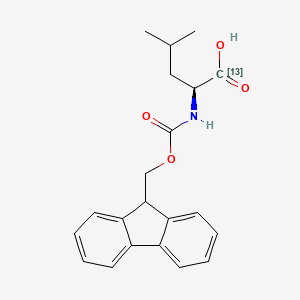

“N-Benzyl-N,N-dibutylbutan-1-aminium iodide” is an organic salt compound . It is also known by other names such as “benzyltri-n-butylammonium iodide”, “benzyl tributylammonium iodide”, “benzyltributylazanium iodide”, and “benzyltributylammonium iodide” among others .

Molecular Structure Analysis

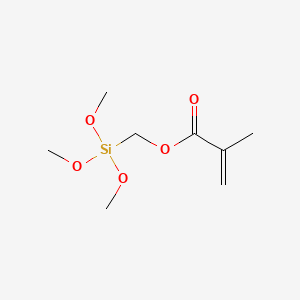

The molecular formula of “this compound” is C19H34IN . The InChI Key is QVGHRPSUYBFXLH-UHFFFAOYSA-M . The SMILES string representation is CCCC [N+] (CCCC) (CCCC)CC1=CC=CC=C1. [I-] .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 403.392 g/mol . The compound has a melting point range of 143°C to 145°C .Wissenschaftliche Forschungsanwendungen

Transition-Metal-Free Catalysis

Research has highlighted the effectiveness of iodide-based catalysts in facilitating various chemical transformations. For instance, in the field of oxidative amination of heteroarenes, such as benzoxazoles, a study demonstrated that catalytic amounts of tetrabutylammonium iodide, combined with aqueous solutions of H₂O₂ or TBHP as co-oxidants, can achieve high yields of 2-aminobenzoxazoles under mild reaction conditions. This metal-free approach underscores the potential of iodide catalysts in organic synthesis, offering a green alternative to traditional metal-based catalysis (Tanja Froehr et al., 2011).

Electrochemical Methods

In another study, the electrochemical oxidation of toluene derivatives in the presence of N-tosyldiphenylsulfilimine and subsequent treatment with tetrabutylammonium iodide under non-electrolytic conditions led to the formation of N-tosylbenzylamines. This represents a metal- and chemical-oxidant-free strategy for benzylic C-H amination, showcasing the versatility of iodide catalysts in electrochemical applications for synthesizing benzylamines from functionalized toluene derivatives (Ryutaro Hayashi et al., 2017).

Amination Reactions and Novel Compounds Synthesis

Iodide salts have been used effectively in amination reactions involving aryl halides and nitrogen-containing substrates. For example, palladium/imidazolium salt systems have facilitated nucleophilic N-heterocyclic carbenes as catalyst modifiers in the amination of aryl chlorides, bromides, and iodides. This method has broad applicability in synthesizing complex amines and nitrogen-containing compounds, further demonstrating the utility of iodide catalysts in organic synthesis (G. Grasa et al., 2001).

Microwave-Promoted Synthesis

The microwave-promoted aminocarbonylation of aryl halides in water, catalyzed by palladium and using solid Mo(CO)6 as the CO source, represents an innovative approach to synthesizing benzamides. This method highlights the efficiency and environmental benefits of using water as the solvent and microwave heating to facilitate rapid and high-yield reactions, again leveraging the capabilities of iodide in catalytic processes (Xiongyu Wu et al., 2006).

Safety and Hazards

“N-Benzyl-N,N-dibutylbutan-1-aminium iodide” is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and calling a poison center or doctor if swallowed .

Wirkmechanismus

Target of Action

N-Benzyl-N,N-dibutylbutan-1-aminium iodide, also known as benzyl tributylammonium iodide, is a type of quaternary ammonium compound Quaternary ammonium compounds are generally known to interact with a variety of biological targets, including proteins and lipids, due to their cationic nature .

Mode of Action

It is known that benzyl tributylammonium iodide acts as a phase transfer catalyst . In this role, it facilitates the migration of a reactant from one phase into another where reaction can take place. It is also used as a hydrogen bond acceptor in the synthesis of new series of deep eutectic solvents .

Biochemical Pathways

As a phase transfer catalyst, it could potentially influence a wide range of reactions and pathways by enhancing the solubility and reactivity of certain compounds .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption and extensive ionization .

Result of Action

As a phase transfer catalyst, it could potentially enhance the efficiency of various chemical reactions, leading to increased yields and reduced reaction times .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of phase transfer catalysis can be affected by factors such as temperature, pH, and the presence of other ions .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with enzymes such as imine reductase, playing a role in the synthesis of N-benzyl cyclo-tertiary amines

Cellular Effects

It is known that its derivatives have shown potential anticancer activity, selectively killing tumor cells and suppressing tumor growth . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known to participate in free radical reactions . In these reactions, N-Benzyl-N,N-dibutylbutan-1-aminium iodide loses a hydrogen atom, forming a radical that can participate in further reactions

Dosage Effects in Animal Models

Some of its derivatives have shown potent protection across important animal acute seizure models

Eigenschaften

IUPAC Name |

benzyl(tributyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.HI/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGHRPSUYBFXLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583501 | |

| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60754-76-9 | |

| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltributylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.